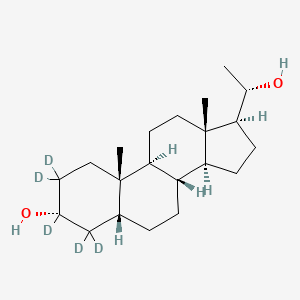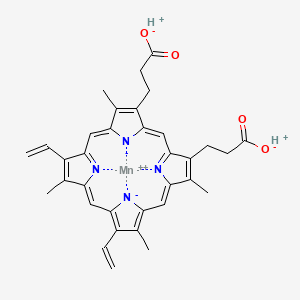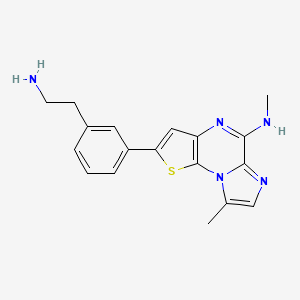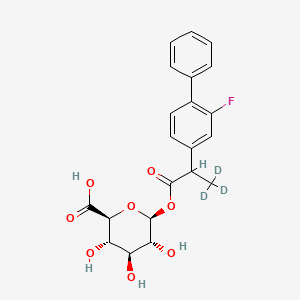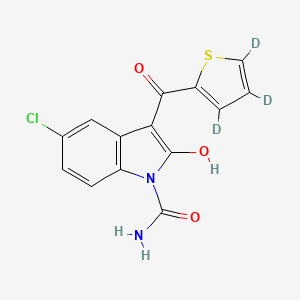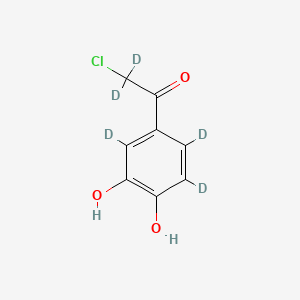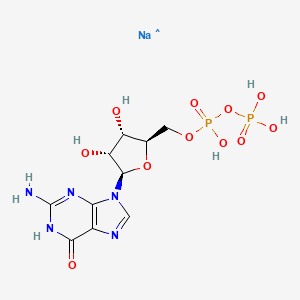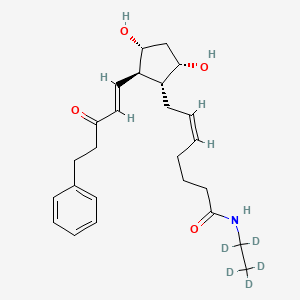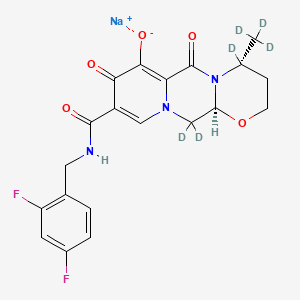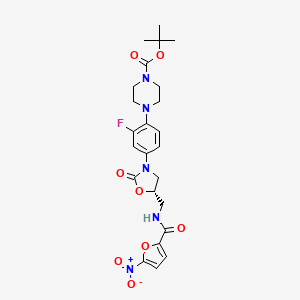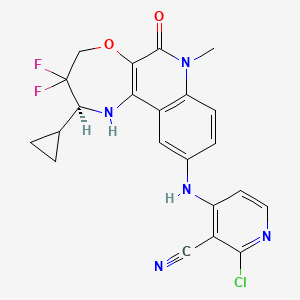
Bcl6-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bcl6-IN-9 is a small molecule inhibitor specifically designed to target the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a crucial role in the development and maintenance of germinal centers in B cells. It is also implicated in various lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL). By inhibiting BCL6, this compound aims to disrupt the oncogenic pathways driven by this protein, making it a potential therapeutic agent for certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bcl6-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule, often through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the binding affinity and specificity of the inhibitor.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality control .
Chemical Reactions Analysis
Types of Reactions
Bcl6-IN-9 undergoes several types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitor’s efficacy.
Substitution: Various substitution reactions can be employed to introduce different functional groups, enhancing the molecule’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be tested for their biological activity to identify more potent inhibitors .
Scientific Research Applications
Bcl6-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of BCL6 inhibitors.
Biology: Helps in understanding the role of BCL6 in cellular processes and its interactions with other proteins.
Medicine: Potential therapeutic agent for treating BCL6-driven cancers, such as DLBCL.
Industry: Can be used in the development of new drugs targeting BCL6 and related pathways.
Mechanism of Action
Bcl6-IN-9 exerts its effects by binding to the BTB domain of the BCL6 protein, thereby preventing its interaction with corepressors such as NCOR, SMRT, and BCOR. This disruption leads to the derepression of BCL6 target genes, resulting in the inhibition of cell proliferation and induction of apoptosis in BCL6-dependent cancer cells. The molecular targets and pathways involved include the BCL6 transcriptional network and downstream signaling pathways that regulate cell cycle and apoptosis .
Comparison with Similar Compounds
Similar Compounds
CCT369260: Another BCL6 inhibitor with a different core structure but similar mechanism of action.
CCT373566: A highly potent BCL6 degrader with improved pharmacokinetics.
Tricyclic Quinolinones: A series of compounds optimized for BCL6 inhibition.
Uniqueness
Bcl6-IN-9 is unique due to its specific binding affinity and selectivity for the BCL6 protein. Its design allows for effective disruption of BCL6-mediated transcriptional repression, making it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C22H18ClF2N5O2 |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
2-chloro-4-[[(2S)-2-cyclopropyl-3,3-difluoro-7-methyl-6-oxo-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-10-yl]amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H18ClF2N5O2/c1-30-16-5-4-12(28-15-6-7-27-20(23)14(15)9-26)8-13(16)17-18(21(30)31)32-10-22(24,25)19(29-17)11-2-3-11/h4-8,11,19,29H,2-3,10H2,1H3,(H,27,28)/t19-/m0/s1 |
InChI Key |
NDXNRYJTYFEIAB-IBGZPJMESA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)NC3=C(C(=NC=C3)Cl)C#N)C4=C(C1=O)OCC([C@@H](N4)C5CC5)(F)F |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC3=C(C(=NC=C3)Cl)C#N)C4=C(C1=O)OCC(C(N4)C5CC5)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


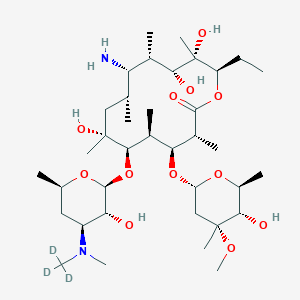
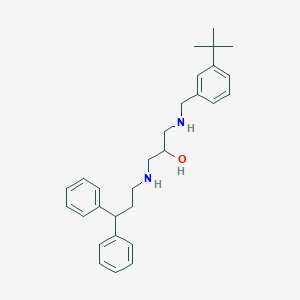
![2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B15142985.png)
